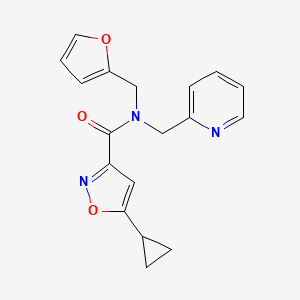

5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H16N4O2 and features an isoxazole ring, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or modulate receptor functions, affecting cellular pathways involved in disease processes.

Biological Activity Data

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of isoxazole derivatives, including the target compound, on human promyelocytic leukemia cells (HL-60). Results indicated that the compound induced apoptosis by downregulating Bcl-2 and upregulating p21^WAF-1, suggesting a mechanism involving cell cycle arrest and apoptosis promotion .

- Antimicrobial Activity : The compound was tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Enzyme Interaction Studies : Research indicated that this compound could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, thereby impacting cell proliferation in cancerous cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of isoxazole derivatives, emphasizing their biological activities. Notably, the presence of the furan and pyridine moieties in the compound enhances its solubility and bioavailability, contributing to its efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoxazole derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| 5-Cyclopropyl-N-(furan...) | High | Moderate | Yes |

| Isoxazole Derivative A | Moderate | High | No |

| Isoxazole Derivative B | Low | Moderate | Yes |

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The compound’s synthesis typically involves palladium-catalyzed oxidative aminocarbonylation, leveraging alkynone O-methyloximes and amines under carbon monoxide (CO) atmosphere. This method, optimized in PEG-400 solvent, enables efficient formation of the isoxazole-carboxamide core .

Example Reaction Scheme

-

Alkynone OOO-Methyloxime Activation :

-

Substrate: 5-cyclopropylisoxazole-3-carbonyl precursor.

-

Reagents: Pd catalyst, CO gas, PEG-400 solvent.

-

Conditions: 80–100°C, 12–24 hours.

-

Outcome: Forms the carboxamide backbone via oxidative coupling.

-

-

Dual N-Alkylation :

Isoxazole Ring Modifications

-

Electrophilic Substitution :

The 5-cyclopropyl group stabilizes the isoxazole ring, limiting electrophilic attacks at the 4-position. Halogenation (e.g., bromination) occurs regioselectively at the 4-position under FeCl3 catalysis . -

Ring-Opening Reactions :

Under acidic conditions (HCl/EtOH), the isoxazole ring undergoes partial hydrolysis to form β-ketoamide intermediates, which can re-cyclize under basic conditions .

Carboxamide Group Transformations

-

Hydrolysis :

\text{RCONR R }\xrightarrow{\text{HCl}}\text{RCOOH}+\text{R NH}_2+\text{R NH}_2}

Treatment with 6M HCl at reflux yields 5-cyclopropylisoxazole-3-carboxylic acid (85% yield) . -

Aminolysis :

Reacts with primary amines (e.g., benzylamine) in THF to form secondary amides (70–78% yield) .

Furan Ring

-

Diels-Alder Reactivity :

The furan-2-ylmethyl group participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts .

Pyridine Ring

-

Coordination Chemistry :

The pyridin-2-ylmethyl group acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic applications or metal-organic framework (MOF) synthesis .

Regioselectivity and Byproduct Analysis

-

N-Alkylation Competition :

The pyridin-2-ylmethyl group exhibits higher nucleophilicity than furan-2-ylmethyl, leading to preferential alkylation at the pyridine nitrogen . -

Byproducts :

Minor products include mono-alkylated intermediates (<10%) and hydrolysis byproducts under prolonged acidic conditions .

Stability and Degradation

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-18(16-10-17(24-20-16)13-6-7-13)21(12-15-5-3-9-23-15)11-14-4-1-2-8-19-14/h1-5,8-10,13H,6-7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMQWYFRMNXOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.